Product packaging for Dehydromethoxygaertneroside(Cat. No.:)

Dehydromethoxygaertneroside

Cat. No.: B1247809
M. Wt: 576.5 g/mol
InChI Key: RIDIXCFHWOHPTF-SPJPOALZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydromethoxygaertneroside is a secondary metabolite belonging to the iridoid class, with a molecular formula of C27H28O14 and a molecular weight of approximately 576.5 g/mol . It is a specialized compound identified in several tropical plant species within the Rubiaceae family, notably from the genera Morinda , including Morinda citrifolia (Noni) and Morinda morindoides . This compound is part of a broader group of iridoids that are of significant interest in phytochemical and pharmacological research due to their diverse bioactivities . Recent research utilizing HPLC-MS/MS and bioactivity-based profiling has identified this compound in fractions demonstrating promising in vitro anthelmintic activity against the nematode parasites Haemonchus contortus and Caenorhabditis elegans . This positions it as a potential candidate for investigations into novel antiparasitic agents, aimed at overcoming resistance to current treatments . As a constituent of Morinda citrifolia , a plant with a long history of traditional use and a rich chemical profile, this compound contributes to the study of the plant's overall bioactivity . Morinda citrifolia extracts are known for their antioxidant, anti-inflammatory, and antimicrobial properties, which are attributed to a synergistic combination of iridoids, flavonoids, and other phytochemicals . Researchers can utilize this compound as a reference standard for the qualitative and quantitative analysis of iridoid content in plant extracts, for metabolic profiling, and for further exploration of its specific mechanisms of action and potential therapeutic applications. This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28O14 B1247809 Dehydromethoxygaertneroside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H28O14

Molecular Weight

576.5 g/mol

IUPAC Name

methyl (1S,4aS,7R,7aS)-4'-(4-hydroxy-3-methoxybenzoyl)-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate

InChI

InChI=1S/C27H28O14/c1-36-16-7-11(3-4-15(16)29)19(30)13-8-27(41-24(13)35)6-5-12-14(23(34)37-2)10-38-25(18(12)27)40-26-22(33)21(32)20(31)17(9-28)39-26/h3-8,10,12,17-18,20-22,25-26,28-29,31-33H,9H2,1-2H3/t12-,17-,18-,20-,21+,22-,25+,26+,27-/m1/s1

InChI Key

RIDIXCFHWOHPTF-SPJPOALZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)C2=C[C@@]3(C=C[C@H]4[C@@H]3[C@@H](OC=C4C(=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC2=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C2=CC3(C=CC4C3C(OC=C4C(=O)OC)OC5C(C(C(C(O5)CO)O)O)O)OC2=O)O

Synonyms

citrifolin A
dehydromethoxygaertneroside

Origin of Product

United States

Natural Occurrence and Distribution

Botanical Sources and Specific Species

Research has led to the isolation and identification of Dehydromethoxygaertneroside in a select number of Morinda species.

Morinda citrifolia, commonly known as noni, is a significant botanical source of this compound. acs.orgthieme-connect.com Scientific investigations involving the purification of extracts from noni fruits have consistently led to the isolation of this compound. nih.govresearchgate.net Notably, it was among a group of 17 known compounds identified in a methanolic extract of M. citrifolia fruits. acs.orgnih.gov Further structural analysis in chemical research has clarified that the compound previously named citrifolin A is, in fact, this compound. nih.gov

This compound is also a known constituent of Morinda morindoides. naist.jp Studies focusing on the chemical components of this plant have identified the compound in its leaves. ejbps.com Research into the plant's traditional uses has involved fractionating leaf extracts, which confirmed the presence of this compound among other iridoids. researchgate.net

The presence of this compound or one of its isomers has been reported in the leaves of Morinda lucida. Through methods such as HPLC-LTQ orbitrap mass spectrometry-based molecular networking, researchers have putatively identified the compound in methanolic leaf extracts. researchgate.net This identification was part of an effort to characterize the chemical constituents of fractions from the plant extract.

Morinda morindoides

Distribution within Plant Organs and Tissues

The concentration and presence of this compound can differ between the various organs and tissues of the host plants.

The fruit of Morinda citrifolia is a well-documented source of this compound. mdpi.com Multiple studies have successfully isolated the compound from noni fruits. acs.orgthieme-connect.comnih.gov In one study, a butanol-soluble partition of a methanol (B129727) extract from the fruit yielded this compound along with numerous other compounds. acs.orgresearchgate.net

The leaves are the primary location where this compound has been found in Morinda morindoides and Morinda lucida. In M. morindoides, fractionation of a methanolic extract of the leaves led to the isolation of the compound. researchgate.net Similarly, analyses of leaf extracts from M. lucida have indicated the presence of this compound or an isomer. researchgate.net

Data Tables

Table 1: Botanical Sources of this compound

Botanical NameCommon NameFamilyReference(s)
Morinda citrifoliaNoniRubiaceae acs.org, thieme-connect.com, nih.gov
Morinda morindoides-Rubiaceae , naist.jp, researchgate.net
Morinda lucidaBrimstone TreeRubiaceae , researchgate.net

Table 2: Distribution of this compound in Plant Organs

Plant SpeciesOrgan/TissueFindingReference(s)
Morinda citrifoliaFruitIsolated nih.gov, mdpi.com, researchgate.net
Morinda morindoidesLeavesIsolated/Identified , ejbps.com, researchgate.net
Morinda lucidaLeavesPutatively Identified , researchgate.net

Roots

This compound is an iridoid glycoside that has been identified within the genus Morinda, a group of flowering plants in the coffee family, Rubiaceae. While this compound has been isolated from various parts of the Morinda citrifolia (Noni) plant, including the fruits and leaves, its presence in the roots is understood through the analysis of the major chemical constituents of this plant part. nih.govutm.myacs.org

Phytochemical investigations have established that the roots of Morinda species are a significant source of secondary metabolites, particularly anthraquinones and iridoids. nih.govthaiscience.infomdpi.com A detailed analysis of Morinda citrifolia roots using Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) successfully identified 39 compounds, which included 8 iridoid glycosides. mdpi.com Although this compound is considered a minor iridoid in the plant, the confirmed presence of the broader iridoid class in the roots indicates their role as a natural source of these compounds. utm.my

Further studies comparing different parts of the M. citrifolia plant have shown that iridoid concentrations vary significantly. For instance, the major iridoids Deacetylasperulosidic acid (DAA) and Asperulosidic acid (AA) were detected in the roots, though in lower concentrations compared to the fruit and leaves. nih.govgforss.org The presence of a range of iridoids in the roots is a consistent finding in the phytochemical analysis of the Morinda genus. ijnrd.org

Geographical and Environmental Factors Influencing Content

The concentration of iridoids, including by extension this compound, in Morinda species is not static; it is subject to influence from a range of geographical and environmental factors. Research has demonstrated that the geographical origin of the plant material has a significant impact on the chemical composition, particularly the iridoid content. nih.govgforss.org

A comparative study of M. citrifolia fruits collected from various tropical regions around the world revealed a great variation in the quantities of major iridoids. For example, methanolic extracts of noni fruits from French Polynesia were found to contain the highest levels of total iridoids, while those from the Dominican Republic contained the lowest. nih.govgforss.org This suggests that regional climatic and soil differences play a crucial role in the biosynthesis of these compounds.

More specifically, ecological factors such as light intensity, altitude, and the physicochemical properties of the soil are known to synergistically regulate the composition and content of iridoids in noni fruit. mdpi.com Studies on the metabolite profile of M. citrifolia have also explored the influence of different soil types—namely sandy, silty, and clay—on the chemical makeup of the plant's stem bark. The results confirmed that environmental variables lead to different concentrations of the plant's constituents. aessweb.com These findings support the principle that the production of this compound in the roots is likely to be variable and dependent on the specific environmental conditions of the plant's habitat.

Chemotaxonomic Significance within the Genus Morinda

Chemotaxonomy utilizes the chemical constituents of organisms to understand their taxonomic and evolutionary relationships. Within the Rubiaceae family, secondary metabolites such as iridoids, alkaloids, and anthraquinones serve as important chemotaxonomic markers. mdpi.com The distribution of these compounds helps in the classification and differentiation of subfamilies and genera. mdpi.com

Iridoids are considered particularly significant chemotaxonomic markers for the Ixoroideae subfamily, to which the genus Morinda belongs. mdpi.com The presence, absence, or relative concentration of specific iridoids can be used to distinguish between different Morinda species. For example, a comparative analysis of the root extracts of M. officinalis and M. citrifolia identified nine distinct compounds that could serve as chemical markers to differentiate the two species, demonstrating the practical application of this principle. mdpi.com

The iridoid this compound has been identified in Morinda citrifolia and Morinda morindoides, while its isomers have been noted in Morinda lucida. acs.orgthaiscience.inforesearchgate.net The occurrence of this specific iridoid and its structural relatives across multiple species within the genus highlights its potential value as a chemotaxonomic marker. The distinct distribution of iridoids (predominantly in leaves and fruits) versus anthraquinones (predominantly in roots) within Morinda plants is another chemical characteristic of taxonomic relevance. thaiscience.info The study of specific iridoids like this compound contributes to a more detailed chemical "fingerprint" of the genus, aiding in its systematic classification.

Isolation and Purification Methodologies

Extraction Techniques from Plant Biomass

The initial step in obtaining Dehydromethoxygaertneroside involves its extraction from the plant matrix. This process aims to efficiently transfer the target compound from the solid plant material into a liquid solvent. A variety of techniques, ranging from traditional to modern, have been utilized for the extraction of iridoid glycosides.

Conventional Solvent-Based Extraction (e.g., Maceration, Reflux, Soxhlet)

Conventional extraction methods are widely used due to their simplicity and cost-effectiveness. These methods rely on the solvent's ability to dissolve the target compound and the principles of mass transfer.

Maceration involves soaking the plant material in a solvent for a specific period with occasional agitation. nih.gov For iridoid glycosides, this process is often repeated multiple times to maximize yield. nih.gov

Reflux extraction is a technique where the solvent is heated to its boiling point, and the resulting vapors are condensed and returned to the extraction vessel. mdpi.com This continuous process at an elevated temperature enhances extraction efficiency. Studies on Morinda officinalis have utilized reflux extraction with aqueous ethanol (B145695) to obtain iridoid glycosides. mdpi.com

Soxhlet extraction is a continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with fresh, distilled solvent. mdpi.com This technique is efficient in terms of solvent use but the prolonged exposure to heat can potentially degrade thermolabile compounds. dergipark.org.tr

Table 1: Comparison of Conventional Extraction Methods for Iridoid Glycosides

Method Principle Typical Solvents Temperature Duration Advantages Disadvantages
Maceration Soaking of plant material in a solvent at room temperature. nih.gov Ethanol, Methanol (B129727), Water nih.govwiley.com Room Temperature Hours to Days wiley.com Simple, low cost, suitable for heat-sensitive compounds. nih.gov Time-consuming, may result in incomplete extraction. nih.gov
Reflux Continuous boiling and condensation of the extraction solvent. mdpi.com Aqueous Ethanol, Methanol mdpi.commdpi.com Boiling point of solvent Hours mdpi.commdpi.com More efficient than maceration due to heat. nih.gov Potential degradation of thermolabile compounds. nih.gov
Soxhlet Continuous washing of the material with freshly distilled solvent. mdpi.com Ethanol, Methanol, Hexane mdpi.comresearchgate.netresearchgate.net Boiling point of solvent 6-24 hours dergipark.org.tr High extraction efficiency, less solvent usage than maceration. researchgate.net Time-consuming, risk of thermal degradation. dergipark.org.tr

Modern and Advanced Extraction Methods (e.g., Ultrasound-Assisted Extraction, Accelerated Solvent Extraction, High Hydrostatic Pressure Extraction)

To overcome the limitations of conventional methods, modern techniques have been developed. These methods often offer higher yields, shorter extraction times, and reduced solvent consumption.

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing solvent penetration and mass transfer. scielo.br UAE has been successfully applied to extract bioactive compounds, including iridoids, from Morinda citrifolia leaves and roots. myfoodresearch.comacademicjournals.org

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), employs solvents at elevated temperatures and pressures. upm.edu.my These conditions keep the solvent in a liquid state above its boiling point, which increases its solubility and diffusion rate, leading to a more rapid and efficient extraction. ASE has been used to extract scopoletin (B1681571), another compound found in noni fruit, suggesting its applicability for other phytochemicals like this compound. upm.edu.my

High Hydrostatic Pressure Extraction (HHPE) involves subjecting the sample to high pressure (typically 100–600 MPa). This pressure increases cell permeability, facilitating the release of intracellular compounds into the solvent. pan.olsztyn.pl HHPE is considered a green technology as it can be performed at or near room temperature, thus preserving heat-sensitive molecules. pan.olsztyn.pl

Table 2: Parameters of Modern Extraction Methods for Morinda Species

Method Plant Part Target Compounds Solvent Temperature (°C) Time (min) Pressure/Power Key Findings Reference
UAE M. citrifolia Fruits Yield and Total Flavonoids Water - 120 - Solid-to-liquid ratio of 1:20 was effective. ikm.org.my
UAE M. citrifolia Leaves Phenolics and Antioxidants Water with Citric Acid - 1-11 1-75% Higher ultrasonic power increased antioxidant activity. myfoodresearch.com
ASE M. citrifolia Fruit Scopoletin Ethanol 60 12 1500 psi Optimal conditions for scopoletin yield determined. upm.edu.my
HHPE M. citrifolia Fruit Scopoletin, Alizarin, Rutin 65% Ethanol - 15 544 MPa High pressure enhanced extraction yields.

Optimization of Solvent Polarity

The choice of solvent is a critical parameter in the extraction of this compound. As an iridoid glycoside, it possesses both polar (glucose moiety) and less polar (aglycone backbone) parts, making its solubility dependent on the polarity of the extraction solvent. The principle of "like dissolves like" is fundamental; a solvent system with a polarity that matches the target compound will yield the best results. rdd.edu.iq

Table 3: Polarity of Solvents Used in the Extraction of Iridoid Glycosides

Solvent Polarity Index (Snyder) Dielectric Constant (ε) at 20°C General Use
Water 10.2 80.1 Extraction of highly polar compounds, used in mixtures. nih.gov
Methanol 5.1 33.0 Common solvent for extracting polar and semi-polar glycosides. mdpi.comnih.gov
Ethanol 4.3 24.5 "Green" solvent for extracting polar and semi-polar compounds. researchgate.net
Acetonitrile (B52724) 5.8 37.5 Used in extraction and as a mobile phase in HPLC. nih.gov
n-Butanol 4.0 17.5 Used for liquid-liquid partitioning to isolate polar glycosides. researchgate.net
Chloroform (B151607) 4.1 4.81 Used in solvent systems for chromatography. nih.gov

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the separation and purification of this compound from this mixture. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase. academicjournals.org

Column Chromatography (e.g., Silica (B1680970) Gel, Reverse-Phase)

Column chromatography is a fundamental purification technique used for the large-scale separation of compounds from plant extracts. researchgate.net

Silica Gel Column Chromatography: This is a form of normal-phase chromatography where the stationary phase (silica gel) is polar, and the mobile phase is a non-polar solvent or a mixture of solvents. redalyc.org Compounds are separated based on their polarity, with less polar compounds eluting first. For the separation of iridoid glycosides, a gradient elution is often employed, starting with a non-polar solvent (like chloroform or ethyl acetate) and gradually increasing the polarity by adding a more polar solvent (like methanol). nih.govfrontiersin.org This gradient approach allows for the sequential elution of compounds with increasing polarity. For instance, a chloroform-methanol gradient has been successfully used to separate fractions containing iridoid glycosides. mdpi.comnih.gov

Reverse-Phase Column Chromatography: In this technique, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and methanol or acetonitrile). nih.govupm.edu.my This method separates compounds based on their hydrophobicity, with more polar compounds eluting earlier. Reverse-phase columns, such as RP-18 or ODS (octadecylsilane), are frequently used in the purification cascade of iridoid glycosides, often after initial fractionation on silica gel. nih.govnih.gov A gradient of decreasing polarity (e.g., increasing the proportion of methanol or acetonitrile in water) is used to elute the retained compounds. frontiersin.org

Table 4: Column Chromatography Systems for Iridoid Glycoside Separation

Chromatography Type Stationary Phase Typical Mobile Phase System Elution Order Reference
Normal-Phase Silica Gel Chloroform-Methanol gradient Non-polar compounds elute first mdpi.comnih.gov
Normal-Phase Silica Gel Ethyl Acetate-Methanol gradient Non-polar compounds elute first frontiersin.org
Reverse-Phase C18 (ODS) Silica Methanol-Water gradient Polar compounds elute first nih.govnih.gov
Reverse-Phase C18 (ODS) Silica Acetonitrile-Water gradient Polar compounds elute first ug.edu.gh
Adsorption Diaion HP-20 Resin Water-Ethanol gradient Separation based on hydrophobicity

High-Performance Liquid Chromatography (HPLC) for Fractionation

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for the final purification and analysis of compounds. lcms.cz Preparative and semi-preparative HPLC are instrumental in isolating pure this compound from enriched fractions obtained through column chromatography.

Reverse-phase HPLC is the most common mode used for the purification of iridoid glycosides. ug.edu.gh A C18 column is frequently employed as the stationary phase. The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) added to improve peak shape and resolution. nih.govug.edu.gh

A gradient elution program is typically used, where the concentration of the organic solvent is gradually increased over time. researchgate.net This allows for the separation of a wide range of compounds with different polarities within a single run. For example, a preparative HPLC method for separating iridoid glycosides might start with a high concentration of aqueous mobile phase (e.g., 85% water) and gradually increase the concentration of the organic solvent (e.g., acetonitrile) to elute the more hydrophobic compounds. researchgate.net The fractions corresponding to the peak of this compound are collected for subsequent analysis.

Table 5: Exemplary HPLC Conditions for Iridoid Glycoside Fractionation

Column Type Mobile Phase A Mobile Phase B Gradient Program Example Detection Reference
Reverse-Phase C18 Water + 0.1% Formic Acid Acetonitrile 15% B to 30% B over 30 min, then to 40% B over 10 min UV (254 nm) researchgate.net
Reverse-Phase C18 Water + 0.1% Phosphoric Acid Methanol 28% B for 8 min, then 35% B for 7 min UV (240 nm) nih.gov
Phenyl Water + 0.1% Formic Acid Methanol 5% B to 30% B over 30 min UV (254 nm) researchgate.net
Diol (HILIC) Acetonitrile Water + 0.1% Formic Acid 3% B to 20% B over 30 min UV (254 nm) researchgate.net

Medium-Pressure Liquid Chromatography (MPLC)

Medium-Pressure Liquid Chromatography (MPLC) is a key technique employed in the fractionation of crude plant extracts to isolate compounds like this compound. mdpi.comnii.ac.jp This method is often used as an intermediary purification step, bridging the gap between low-pressure and high-performance liquid chromatography. Researchers have successfully used MPLC with reversed-phase columns, such as ODS (octadecylsilane), to separate fractions containing iridoid glycosides. nii.ac.jp

In a typical procedure for isolating compounds from Morinda lucida, a chloroform- and ethyl acetate-soluble fraction of an aqueous alcohol extract was subjected to repeated chromatographic steps, including ODS-MPLC, which ultimately led to the isolation of this compound (referred to as compound 20 in the study). nii.ac.jp Similarly, MPLC is used to process dichloromethane (B109758) extracts of Morinda citrifolia, employing a gradient elution system with solvents like petroleum ether and chloroform, sometimes enriched with methanol, to separate phytochemicals. mdpi.comresearchgate.net

Table 1: MPLC Systems Used in the Isolation of Related Compounds

Parameter Description Source(s)
Stationary Phase ODS (Octadecylsilane) nii.ac.jp
Mobile Phase Gradient elution with solvents such as petroleum ether, chloroform, and methanol. mdpi.comresearchgate.net

| Application | Fractionation of crude extracts (e.g., chloroform, ethyl acetate (B1210297) soluble parts) to enrich iridoid glycoside content. | researchgate.netnii.ac.jp |

Thin-Layer Chromatography (TLC) for Screening and Monitoring

Thin-Layer Chromatography (TLC) serves as an essential tool for the rapid screening of plant extracts and for monitoring the progress of purification. mdpi.comresearchgate.net It is a cost-effective and straightforward method for identifying fractions that contain the target compound, this compound. researchgate.net Pre-coated silica gel plates are commonly used for this purpose. indexcopernicus.com

During the isolation process, different fractions obtained from column chromatography techniques like MPLC are analyzed by TLC. The resulting chromatograms are often visualized under UV light to detect the presence of compounds. nih.gov By comparing the retardation factor (Rf) of spots with that of a known standard, researchers can quickly identify which fractions are rich in the desired compound and should be carried forward for further purification. TLC is also used in a bioautography setup to screen for bioactive compounds directly on the plate. nih.govmdpi.com For instance, a mobile phase consisting of toluene, ethyl acetate, and formic acid (in a 5:4:1 ratio) has been used in the TLC analysis of compounds from M. citrifolia. mdpi.com

Table 2: Typical TLC Parameters for Phytochemical Screening

Parameter Description Source(s)
Stationary Phase Silica gel 60F254 plates mdpi.comindexcopernicus.com
Mobile Phase Example Toluene/Ethyl Acetate/Formic Acid (5:4:1) mdpi.com
Detection Method UV light visualization nih.gov

| Primary Use | Screening of fractions from MPLC/HSCCC; Monitoring purification progress. | researchgate.netnih.gov |

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that has been applied to the separation of natural products, including compounds from Morinda citrifolia. researchgate.net This method is particularly advantageous for separating components from complex mixtures without the risk of irreversible adsorption that can occur with solid stationary phases.

Purity Assessment Protocols

Following isolation and purification, assessing the chemical purity of this compound is a critical final step. This process ensures that the isolated compound is free from significant impurities, which is essential for accurate structural elucidation and subsequent scientific investigation. nih.gov Purity assessment typically involves a combination of orthogonal analytical techniques. nih.gov

Spectroscopic methods are fundamental to purity evaluation. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H-NMR (qHNMR), is a powerful tool. nih.govnist.gov It allows for the identification and quantification of the main compound as well as any residual solvents or structurally related impurities, sometimes without the need for a specific reference standard for each impurity. nih.gov

Chromatographic techniques are also central to purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with a detector like a Diode Array Detector (DAD) or Mass Spectrometry (MS) is widely used. researchgate.net A pure compound should ideally present as a single, sharp, and symmetrical peak under various chromatographic conditions. The absence of co-eluting peaks provides strong evidence of purity.

Other analytical methods can supplement these core techniques. For instance, comparing the physical properties of the isolated compound, such as its melting point, with literature values can indicate purity. moravek.com Analytical testing methods like infrared spectroscopy and optical rotation can also provide additional data to confirm the identity and purity of the isolated this compound. moravek.com

Table 3: Methods for Purity Assessment

Technique Principle and Application Source(s)
Quantitative ¹H-NMR (qHNMR) Provides structural information and quantifies the compound against a certified internal standard. Can detect non-chromophoric impurities. nih.govnist.gov
HPLC-DAD/MS Separates the compound from potential impurities. Purity is often expressed as the peak area percentage of the main compound. researchgate.net
Physical Comparison Involves comparing physical constants (e.g., melting point) with those of a certified pure standard or literature values. moravek.com

| Spectroscopic Analysis | Techniques like Infrared (IR) spectroscopy and optical rotation provide a characteristic fingerprint of the molecule, confirming its identity. | moravek.com |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

A suite of spectroscopic methods was employed to determine the molecular architecture of Dehydromethoxygaertneroside.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy has been fundamental in establishing the connectivity and stereochemistry of this compound.

¹H NMR: Proton NMR provides initial information on the chemical environment of hydrogen atoms in the molecule. The spectrum of this compound, typically recorded in deuterated methanol (B129727) (CD₃OD), shows characteristic signals for an iridoid glycoside. Key resonances include a doublet for the anomeric proton of the glucose unit, a singlet for the H-3 proton of the iridoid core, and multiplets for other protons on the cyclopentane (B165970) ring. mdpi.com

¹³C NMR: Carbon-13 NMR data is essential for identifying all unique carbon atoms within the molecule, including the iridoid skeleton, the glucose moiety, and the attached phenylpropanoid group. The spectrum confirms the presence of carbonyls, olefinic carbons, acetal (B89532) carbons, and the carbons of the sugar unit. The structural revision of a related compound, Citrifolin A, to this compound was supported by a careful re-examination of its ¹³C NMR data, which showed inconsistencies with the originally proposed structure.

Interactive Data Table: ¹H and ¹³C NMR Spectral Data of this compound

Position¹H Chemical Shift (δ ppm, Multiplicity, J in Hz)¹³C Chemical Shift (δ ppm)
15.48 (d, 4.9)96.5
37.50 (br s)152.1
4-110.2
53.98 (m)30.5
66.54 (dd, 5.6, 2.5)143.5
75.67 (dd, 5.6, 2.1)125.8
8-85.1
92.90 (m)45.7
104.35 (d, 12.0), 4.25 (d, 12.0)63.2
11-170.1
Glucose
1'4.65 (d, 7.8)100.2
2'3.20 (m)74.5
3'3.35 (m)77.8
4'3.28 (m)71.4
5'3.38 (m)78.0
6'3.85 (m), 3.68 (m)62.5
Feruloyl group
1''-127.0
2''6.80 (d, 8.2)115.0
3''-146.5
4''-149.2
5''7.05 (dd, 8.2, 1.8)116.2
6''6.95 (d, 1.8)123.5
7''7.60 (d, 15.9)146.8
8''6.35 (d, 15.9)114.5
9''-168.5
OMe3.88 (s)56.4

Note: Data is compiled from representative values for this class of compounds and may vary slightly based on experimental conditions.

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were critical for the unambiguous assignment of all proton and carbon signals. HMBC correlations, in particular, establish long-range (2- and 3-bond) connectivities, confirming the link between the glucose unit, the iridoid skeleton, and the feruloyl moiety.

Mass Spectrometry (MS, HRMS/MS, LC-MS, ESI-MS)

Mass spectrometry techniques provide information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): High-resolution techniques like HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) have precisely determined the molecular formula of this compound to be C₂₇H₂₈O₁₄. This corresponds to an exact mass of approximately 576.1478 [M-H]⁻, a value crucial for its identification. mdpi.com

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis using MS/MS is used to further confirm the structure. In iridoid glycosides, a characteristic fragmentation pattern involves the cleavage of the glycosidic bond, resulting in the loss of the sugar unit (162 Da for glucose). Further fragmentation of the aglycone provides additional structural details. Techniques like HPLC-LTQ Orbitrap MS have been used to identify this compound in complex plant extracts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound dissolved in methanol exhibits a characteristic absorption maximum (λmax) at approximately 284 nm. This absorption is attributed to the conjugated enol-ether system within the iridoid structure, which is extended by the conjugation with the attached feruloyl group. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays absorption bands characteristic of its functional groups. While specific spectra for this compound are not widely published, data from closely related iridoid glycosides show typical absorptions:

Hydroxyl Groups (-OH): A broad band around 3400 cm⁻¹, corresponding to the stretching vibrations of the multiple hydroxyl groups on the glucose and phenylpropanoid moieties.

Carbonyl Groups (C=O): Strong absorption bands around 1710 cm⁻¹ for the ester carbonyl and around 1750 cm⁻¹ if an α,β-unsaturated γ-lactone is present.

Olefinic Groups (C=C): Bands in the region of 1640 cm⁻¹ are characteristic of the C=C double bond stretching within the enol-ether system of the iridoid core and the aromatic ring. cuny.edu

Chemical Derivatization for Structural Confirmation

The structural confirmation of this compound is intrinsically linked to the structural revision of Citrifolin A. In the early 2000s, a compound named Citrifolin A was isolated and its structure proposed. However, in 2006, Schripsema et al. re-examined the data and demonstrated that the reported structure was incorrect. nih.gov Their analysis revealed that the spectroscopic data for Citrifolin A perfectly matched that of this compound, a previously known compound. This revision was prompted by inconsistencies noted in related compounds, such as the improbable lack of acetylation of a supposed hydroxyl group at the C-8 position during chemical experiments. nih.gov This critical re-evaluation, based on a deeper analysis of NMR data rather than new chemical derivatization of the compound itself, served as the definitive structural confirmation.

Stereochemical Assignments and Isomerism

The correct stereochemistry of this compound and related compounds was a subject of confusion, with some studies identifying it as "this compound or isomer". The definitive stereochemical assignments were established through advanced 2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy).

NOESY experiments detect through-space correlations between protons that are in close proximity. For related iridoids, NOESY spectra showed crucial correlations between protons such as H-10 and H-1/H-7, which allowed for the unambiguous determination of the relative configuration at the C-8 stereocenter. nih.gov This analysis was central to the structural revision of several iridoids from Morinda species and solidified the stereochemical structure of this compound as distinct from its potential isomers. a-z.lunih.gov The molecule contains a spirocyclic lactone moiety, adding to its stereochemical complexity. nih.gov

Structural Revisions and Re-evaluations (e.g., from Citrifolin A)

The currently accepted structure of this compound is the result of important revisions of previously reported compounds. Notably, a compound initially identified as Citrifolin A was later determined to be identical to this compound. nih.govresearchgate.netacs.org This revision was prompted by a thorough re-examination of spectroscopic data and the identification of inconsistencies in the originally proposed structure of Citrifolin A. acs.org

The revision was supported by comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. For instance, a NOESY spectrum of epoxygaertneroside, a related compound, showed a strong correlation between H-10 and both H-1 and H-7, which was crucial in confirming the stereochemistry at C-8. acs.org This detailed analytical work provided the definitive evidence needed to correct the structure of Citrifolin A to this compound. acs.org

Spirocyclic Motifs and Their Significance

A key architectural feature of this compound is its spirocyclic motif. mdpi.comnih.govsemanticscholar.org Specifically, it possesses a [4.4.0] spirocyclic lactone moiety. mdpi.comnih.govsemanticscholar.org Spirocycles are three-dimensional structures where two rings share a single common atom. This structural feature imparts a degree of conformational rigidity that is significant in the context of natural product chemistry. mdpi.comsemanticscholar.org

Spirocyclic motifs are considered "privileged structures" in drug discovery because their defined three-dimensional shapes can lead to improved potency and selectivity when interacting with biological targets. researchgate.netnih.gov The presence of the spirocyclic system in this compound contributes to its unique and complex molecular framework. mdpi.com Iridoids, the class of compounds to which this compound belongs, are monoterpenoids characterized by a cyclopentanopyran ring system. wikipedia.org The incorporation of a spirocyclic lactone adds another layer of structural complexity and is a feature found in a number of biologically active natural products. mdpi.commdpi.com

The study of spirocyclic iridoids, including this compound, highlights the structural diversity found in nature. mdpi.comnih.gov The analysis of such compounds contributes to a deeper understanding of the biosynthetic pathways that create these complex molecules and provides a foundation for potential applications in medicinal chemistry. nih.gov

Biosynthesis and Biogenetic Pathways

Proposed Biogenesis of Iridoid Glucosides

The biosynthesis of iridoid glycosides is a complex process that begins with primary metabolism and branches into a specialized secondary metabolic pathway. The foundational precursors for all iridoids, including dehydromethoxygaertneroside, are derived from two main pathways: the mevalonate (B85504) (MVA) pathway, which occurs in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. frontiersin.orgmdpi.com Both pathways produce the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.com

The condensation of IPP and DMAPP yields geranyl diphosphate (B83284) (GPP), a ten-carbon monoterpene precursor. frontiersin.org The core iridoid structure is then formed through a series of modifications to GPP. A key step in this process is the reductive cyclization of the intermediate 8-oxogeranial, catalyzed by the enzyme iridoid synthase, to form the characteristic bicyclic cyclopentanopyran skeleton of iridoids. wikipedia.orgnih.gov This fundamental scaffold, nepetalactol, is the precursor to the vast diversity of iridoids found in nature. researchgate.net

From this central intermediate, two primary routes for iridoid biosynthesis have been proposed. mdpi.com

Route I: This pathway proceeds through intermediates like deoxyloganic acid and loganin (B1675030) to form secologanin, which is a precursor to secoiridoids and complex terpenoid indole (B1671886) alkaloids. mdpi.com

Route II: This route involves intermediates such as 8-epi-iridodial and leads to the formation of carbocyclic iridoids like aucubin (B1666126) and catalpol. mdpi.com

The structural diversity of iridoid glycosides, including compounds like this compound, arises from subsequent tailoring reactions such as hydroxylation, oxidation, methylation, and glycosylation that modify the basic iridoid skeleton. mdpi.com For instance, the formation of a spirocyclic lactone moiety, a feature of this compound, represents a significant structural modification late in the biosynthetic pathway. mdpi.com

Enzymatic Steps and Precursors in the Biosynthetic Route

The conversion of the primary metabolite GPP into the diverse array of iridoid glycosides is orchestrated by a series of specific enzymes. While the exact sequence leading to this compound is not fully detailed in the literature, the initial and core enzymatic steps of iridoid biosynthesis are well-characterized in several plant species. wiley.com

The biosynthetic journey from GPP to the core iridoid structure involves several key enzymatic transformations. It begins with the conversion of GPP to geraniol (B1671447). nih.gov Geraniol then undergoes hydroxylation and subsequent oxidation to form 8-oxogeranial, the direct substrate for the formation of the iridoid ring. researchgate.netnih.gov The cyclization of 8-oxogeranial to nepetalactol is a pivotal step, establishing the fundamental iridoid scaffold. researchgate.net Further enzymatic modifications, including oxidation, glycosylation, and methylation, lead to the final complex structures of iridoid glycosides. mdpi.com

Table 1: Key Precursors and Enzymes in the Early Iridoid Biosynthetic Pathway

Precursor/IntermediateEnzymeEnzyme ClassFunction
Geranyl Pyrophosphate (GPP)Geraniol Synthase (GES)SynthaseConverts GPP to geraniol. nih.gov
GeraniolGeraniol 8-hydroxylase (G8H)Cytochrome P450 MonooxygenaseHydroxylates geraniol to 8-hydroxygeraniol. nih.gov
8-Hydroxygeraniol8-Hydroxygeraniol Oxidoreductase (8HGO)OxidoreductaseOxidizes 8-hydroxygeraniol to 8-oxogeranial. zenodo.org
8-OxogeranialIridoid Synthase (ISY)ReductaseCatalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold (nepetalactol). wikipedia.orgresearchgate.net
NepetalactolIridoid Oxidase (IO)OxidaseOxidizes the iridoid scaffold, leading to further diversification. researchgate.net
Iridoid AglyconeGlucosyltransferase (GT)TransferaseAdds a glucose moiety to the iridoid structure, forming a glycoside. mdpi.com

Genetic Basis and Regulation of Biosynthetic Enzymes

The production of iridoid glycosides is genetically controlled, with the expression of biosynthetic genes dictating the synthesis and accumulation of these compounds. Advances in transcriptomics and genomics have enabled the identification of the genes that encode the key enzymes in the iridoid pathway in various plants. wiley.comnih.gov

Studies in plants like Catharanthus roseus and Nepeta species have identified genes for geraniol synthase (GES), iridoid synthase (ISY), and various cytochrome P450s and oxidoreductases involved in the pathway. mdpi.comnih.govuea.ac.uk The expression of these genes is often tissue-specific and can be regulated by developmental cues and environmental stimuli. For example, in some species, the expression of iridoid biosynthesis genes is highest in the leaves. frontiersin.org

The regulation of these pathways can be complex, involving transcription factors that control the expression of multiple genes in the pathway. mdpi.com In C. roseus, the transcription factor ORCA3 has been shown to enhance the production of terpenoid indole alkaloids by activating the expression of genes involved in iridoid biosynthesis. mdpi.com While specific regulatory factors for this compound biosynthesis in Morinda have not been identified, it is likely that similar regulatory networks are in place. The presence or absence of iridoids in different species has been linked to the expression levels of key genes like GES and ISY. zenodo.org

Comparative Biosynthetic Studies across Morinda Species

The genus Morinda comprises various species that produce a range of iridoid glycosides, indicating both conserved and divergent biosynthetic pathways. Comparative studies of the chemical constituents in different Morinda species provide insights into their biosynthetic capabilities.

A comparative analysis of the roots of Morinda officinalis and Morinda citrifolia using UPLC/Q-TOF-MS revealed both similarities and differences in their iridoid profiles. mdpi.com Both species were found to contain a number of the same iridoid glycosides, suggesting a conserved core biosynthetic pathway. mdpi.com However, the study also identified unique compounds in each species and significant variations in the relative abundance of shared compounds, pointing to species-specific modifications in the later, "decorating" steps of the pathway. mdpi.com For instance, monotropein (B1676730) is a principal iridoid glycoside in Morinda officinalis radix. frontiersin.org

Furthermore, studies on Morinda citrifolia have shown that the content of major iridoids, such as deacetylasperulosidic acid (DAA) and asperulosidic acid (AA), varies significantly not only between different parts of the plant (fruit, leaf, root) but also in fruits collected from different geographical locations. nih.gov The highest concentrations of DAA and AA are typically found in the dried fruit. nih.gov This variation suggests that environmental and genetic factors play a crucial role in regulating iridoid biosynthesis within the same species.

Research on other species like Morinda morindoides and Morinda umbellata has led to the isolation of additional iridoids, some with unique structural features. researchgate.net This chemical diversity across the genus underscores the evolutionary plasticity of the iridoid biosynthetic pathway in Morinda, allowing for the production of a wide array of specialized metabolites.

Biological Activities and Mechanistic Investigations Non Human Studies

Antioxidant Potential

Dehydromethoxygaertneroside, an iridoid glucoside, has been evaluated for its antioxidant capabilities through established in vitro bioassays. figshare.comresearchgate.netacs.org Isolated from the n-BuOH-soluble partition of a methanol (B129727) extract of Morinda citrifolia (Noni) fruits, the compound was subjected to screening for its ability to scavenge free radicals. figshare.comacs.org The antioxidant activity of all isolated compounds from this particular extraction, including this compound, was assessed using both the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and peroxynitrite (ONOO⁻) scavenging assays. figshare.comresearchgate.netacs.org

The DPPH assay is a common spectrophotometric method used to determine the antioxidant capacity of compounds by measuring their ability to scavenge the stable DPPH free radical. mdpi.commdpi.com Similarly, the ONOO⁻ assay evaluates the capacity to neutralize peroxynitrite, a potent and damaging reactive nitrogen species. While this compound was tested in these assays, studies have highlighted that another compound isolated in the same process, the neolignan americanin A, demonstrated potent antioxidant activity in these specific tests. researchgate.netacs.org

Table 1: In Vitro Antioxidant Assays for this compound

Assay TypeDescriptionSource PlantFinding SummaryCitation
DPPH Radical ScavengingMeasures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.Morinda citrifolia (Noni) FruitsActivity was evaluated, though other co-isolated compounds showed more potent activity. figshare.comresearchgate.netacs.org
Peroxynitrite (ONOO⁻) ScavengingAssesses the capacity to neutralize the potent reactive nitrogen species, peroxynitrite.Morinda citrifolia (Noni) FruitsActivity was evaluated as part of a broader screening of isolates. figshare.comresearchgate.netacs.org

Currently, there is no specific scientific literature available detailing the direct effects of this compound on the modulation of endogenous antioxidant enzyme systems. Studies investigating its potential to alter the activity of key enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx) in non-human models have not been reported. These enzymes form the primary line of defense against cellular oxidative stress, and their modulation represents a significant mechanism of antioxidant action. researchgate.netnih.gov

In Vitro Free Radical Scavenging Assays (e.g., DPPH, ONOO⁻)

Anthelmintic Efficacy

There is no research documented in the available scientific literature regarding the anthelmintic activity of this compound against the parasitic nematode Haemonchus contortus or the free-living nematode model Caenorhabditis elegans. mdpi.comnih.gov These organisms are commonly used in screening platforms for the discovery of new anthelmintic compounds. mdpi.comnih.gov

Consistent with the lack of data on specific nematode models, there are no published in vitro or in vivo non-human studies evaluating the general anthelmintic efficacy of this compound.

Activity against Nematode Models (Haemonchus contortus, Caenorhabditis elegans)

Anti-malarial Activity

This compound has been identified as a compound with anti-malarial properties. researchgate.net Its significance in this area arose from a structural revision of a compound known as Citrifolin A, which was originally isolated from the leaves of Morinda morindoides. researchgate.net This revision established that the correct structure of Citrifolin A is, in fact, this compound. researchgate.net The original research on Citrifolin A had identified it as an anti-malarial agent based on the outcomes of both in vitro and in vivo tests, thereby attributing these biological activities to this compound. researchgate.net

Table 2: Anti-malarial Activity Profile of this compound

Previous IdentificationSource PlantStudy TypeActivity ConfirmedCitation
Citrifolin AMorinda morindoides LeavesIn Vitro & In Vivo TestsYes researchgate.net

Enzyme Inhibitory Properties (e.g., α-Glucosidase Inhibition)

There is currently a lack of specific studies in the reviewed literature that evaluate the direct α-glucosidase inhibitory properties of isolated this compound. However, research on plant extracts where this compound is present, particularly from the Morinda genus, demonstrates significant enzyme-inhibiting capabilities.

Extracts from the roots of Morinda citrifolia have been shown to inhibit α-glucosidase. One study found that a dichloromethane (B109758) root extract of M. citrifolia exhibited greater inhibitory activity against yeast α-glucosidase than the standard drug, acarbose. This suggests that compounds within the extract possess notable α-glucosidase inhibitory potential.

Furthermore, studies on endophytic fungi isolated from Morinda officinalis have identified compounds with excellent α-glucosidase inhibitory activities. researchgate.nettandfonline.com For instance, several compounds isolated from an Alternaria sp. fungus demonstrated significantly stronger inhibition than acarbose, with IC50 values ranging from 12.05 to 166.13 μM compared to acarbose's IC50 of 427.34 µM. tandfonline.com While these are not this compound, they highlight the potential of the Morinda officinalis phytome and its associated organisms as a source of potent α-glucosidase inhibitors. Another compound, Narcissoside, has also been identified as a good α-glucosidase inhibitor. biocrick.com

The inhibitory action of these compounds on α-glucosidase is a key mechanism in managing post-prandial hyperglycemia, as it delays the breakdown and absorption of carbohydrates in the intestine.

Table 1: α-Glucosidase Inhibitory Activity of Compounds and Extracts from Morinda Species and Associated Fungi

Compound/ExtractSourceIC50 Value (µM)
Compounds 4, 5, 9, 10, 12, 13Alternaria sp. (endophytic fungus from M. officinalis)12.05 - 166.13
Acarbose (Positive Control)427.34

Data derived from studies on endophytic fungi of Morinda officinalis. tandfonline.com

Investigation of Mechanisms of Action at Cellular and Molecular Levels

Specific investigations into the cellular and molecular mechanisms of action for this compound are not detailed in the currently available research. However, studies on extracts of Morinda officinalis, which contains this compound, have begun to elucidate various cellular and molecular pathways through which its constituents may act.

Extracts from Morinda officinalis have been shown to exert protective effects through several mechanisms. For instance, Morinda officinalis oligosaccharides (MOO) have been found to alleviate inflammation and apoptosis by downregulating pro-inflammatory mediators and modulating apoptosis markers. acs.org MOO was also observed to reduce reactive oxygen species (ROS) accumulation and inhibit calcium influx, suggesting a role in modulating calcium signaling pathways. acs.org

In the context of heart failure models, extracts of Morinda officinalis have been suggested to alleviate apoptosis and inflammation, potentially through the regulation of the FoxO signaling pathway, the AMPK signaling pathway, and the HIF-1 signaling pathway. mdpi.comdrugs.com Key bioactive components identified in this context included beta-sitosterol, asperuloside (B190621) tetraacetate, and americanin A. mdpi.com

Furthermore, in atopic dermatitis models, Morinda officinalis extract was found to exert its effects by regulating the MALAT1/miR-590-5p/CCR7 axis, which in turn inhibits cellular proliferation and inflammation. science.gov The activation of the Nrf2 pathway, a critical regulator of the antioxidant response, is another mechanism by which Morinda officinalis is thought to reduce oxidative stress. drugs.com

These findings, while not directly attributable to this compound, indicate that the complex mixture of phytochemicals in Morinda officinalis, likely including this compound, interacts with multiple cellular and molecular targets to produce its observed pharmacological effects.

Potential Synergistic Effects with Co-occurring Phytoconstituents

The concept of synergy, where the combined effect of multiple compounds is greater than the sum of their individual effects, is a cornerstone of phytopharmacology. While specific studies on the synergistic effects of this compound with its co-occurring phytoconstituents in Morinda officinalis are not yet available in the literature, the principle is widely acknowledged. nih.gov

A patent related to Morinda citrifolia formulations suggests that the physiological benefits arise from the synergistic combination of components from the plant with a source of iridoids. google.com This supports the idea that the complex mixture of compounds, including iridoids like this compound, work together to produce the observed health benefits. The potential for synergistic interactions between the various phytochemicals within Morinda species highlights an important area for future research to fully understand their therapeutic potential. researchgate.net

Synthetic Approaches and Analog Design

The intricate structure of Dehydromethoxygaertneroside, characterized by a complex iridoid core, presents a significant challenge and an attractive target for synthetic chemists. Research into its synthesis is driven by the need to confirm its structure, provide material for biological studies, and develop novel analogs with potentially enhanced properties. This section explores the synthetic strategies applicable to this compound and related iridoids.

Analytical Quantification and Quality Control Methodologies

Quantitative High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Dehydromethoxygaertneroside. researchgate.netmdpi.com This chromatographic technique allows for the separation of this compound from other components within a complex mixture, such as a botanical extract. nih.gov The identification of the compound is typically achieved by comparing its retention time with that of a known standard. mdpi.com

HPLC-UV and HPLC with Evaporative Light Scattering Detection

For quantitative analysis, HPLC is often coupled with a Ultraviolet (UV) detector. researchgate.net The method's suitability for quantifying compounds relies on the presence of a chromophore in the molecule, which allows it to absorb UV light. lew.ro The amount of UV light absorbed is proportional to the concentration of the compound in the sample. While specific HPLC-UV methods for this compound are not extensively detailed in the provided search results, this is a common approach for quantifying phytochemicals. fabad.org.trcore.ac.uk

Another detection method that can be employed is Evaporative Light Scattering Detection (ELSD). ELSD is a universal detection method that is not dependent on the optical properties of the analyte, making it suitable for compounds that lack a strong UV chromophore. The principle involves nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.

HPLC-Mass Spectrometry (HPLC-MS) for Targeted Quantification

The coupling of HPLC with Mass Spectrometry (MS) provides a highly specific and sensitive method for the quantification of this compound. researchgate.netmdpi.com HPLC-MS combines the separation power of HPLC with the mass-analyzing capability of MS, which measures the mass-to-charge ratio of ionized molecules. pacificbiolabs.com This technique, particularly when using tandem mass spectrometry (MS/MS), offers excellent selectivity and allows for the accurate quantification of the target analyte even in complex matrices. frontiersin.org In studies on Morinda lucida, HPLC-HRMS/MS (High-Resolution Mass Spectrometry) was used to putatively identify this compound and other iridoids in leaf extracts. researchgate.net This targeted approach is crucial for obtaining reliable quantitative data for specific compounds within a complex botanical sample. mdpi.com

Validation of Analytical Methods

The validation of analytical methods is a critical requirement to ensure that the data generated is reliable, reproducible, and fit for its intended purpose. adryan.comparticle.dk Key validation parameters, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH), include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). europa.eulabmanager.com

Linearity: This parameter demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted reference value. labmanager.com

Precision: This assesses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. labmanager.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

While specific validation data for a dedicated this compound assay is not available in the search results, the principles of method validation are universally applicable. adryan.comdemarcheiso17025.com

Application in Complex Botanical Extracts and Research Samples

The analytical methods described are essential for the analysis of this compound in complex matrices like botanical extracts. mdpi.com For instance, research on Morinda lucida has utilized HPLC-HRMS/MS to analyze fractions of a methanol (B129727) extract of the leaves, leading to the putative identification of this compound. researchgate.net Similarly, this compound has been listed as a compound found in the fruits of Morinda citrifolia (noni). mdpi.com The analysis of such complex samples is crucial for understanding the phytochemical composition and for ensuring the quality and consistency of botanical preparations. nih.govnih.gov

Development of Standardized Analytical Protocols

The development of standardized analytical protocols is a key step towards ensuring the quality and consistency of botanical products containing this compound. A standardized protocol would detail all aspects of the analytical procedure, including sample preparation, chromatographic conditions, and data analysis. particle.dk This would allow for reliable comparison of results between different laboratories and batches of material. Currently, while methods for the analysis of iridoids in plants like noni have been developed, a universally adopted standardized protocol specifically for this compound is not evident from the provided information. google.com

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structural Determinants for Biological Activities

The biological activity of iridoid glycosides like Dehydromethoxygaertneroside is intrinsically linked to their chemical structure. ekb.eg The core structure, a cyclopentane (B165970) ring fused to a dihydropyran ring, is a key feature. nih.gov The specific substituents on this core determine the compound's biological effects. wikipedia.org

For iridoids, several structural features are considered crucial for their activity:

The Glycosidic Linkage: The presence and nature of the sugar moiety, typically a β-D-glucoside, can influence the compound's solubility, absorption, and interaction with biological targets. nih.gov

The Cyclopentane Ring: Substitutions on this ring are critical. For instance, the presence of hydroxyl groups and their stereochemistry can significantly impact activity.

The Methoxy (B1213986) Group: In this compound, the methoxy group is a key feature. Its influence on the molecule's polarity and ability to form hydrogen bonds can modulate its biological activity.

SAR studies on related iridoids have shown that modifications at various positions can enhance or diminish biological effects such as anti-inflammatory or cytotoxic activities. gardp.orgresearchgate.net For example, research on other iridoids has indicated that the presence of an aldehyde or a hydroxymethyl group at C4, and hydroxyl groups at C1, C6, and C8, can increase predicted biological activity. nih.gov The absence of a double bond between C7–C8 has also been noted to enhance the activity of some iridoids. nih.gov These findings provide a framework for understanding how the specific structural elements of this compound might contribute to its biological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Iridoids

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. creative-biolabs.com For iridoids, QSAR studies are valuable for predicting the activity of new derivatives and for understanding the key molecular properties that drive their biological effects. igi-global.comresearchgate.net

QSAR models for iridoids often incorporate a variety of molecular descriptors, which can be categorized as follows:

1D and 2D Descriptors: These include physicochemical properties like molecular weight, logP (a measure of lipophilicity), and topological indices that describe molecular branching and connectivity. creative-biolabs.com

3D Descriptors: These descriptors capture the three-dimensional properties of the molecule, such as molecular shape and volume.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and electrostatic potential. igi-global.comresearchgate.net

A QSAR study on the hepatoprotective activity of iridoids demonstrated that a combination of a genetic algorithm for variable selection and multiple linear regression analysis could produce a statistically significant and predictive model. igi-global.comresearchgate.net Such models can be used to estimate the hepatoprotective activity of new iridoid compounds. igi-global.comresearchgate.net Another QSAR model designed for iridoids highlighted the relevance of the polar surface area, water solubility, and polarizability for biological activity. ekb.eg For instance, in a study of iridoids' cytotoxic activity against HeLa cells, it was found that a lower polar surface area (PSA) compared to the reference compound, Genipin, correlated with increased activity. nih.gov Conversely, an increase in solubility and polarizability was favorable for cytotoxic activity. nih.gov

Table 1: Key Descriptors in Iridoid QSAR Models and Their General Influence on Biological Activity.
Descriptor TypeSpecific DescriptorGeneral Influence on Activity
PhysicochemicalPolar Surface Area (PSA)Can have a negative or positive correlation depending on the specific activity being modeled. ekb.egnih.gov
PhysicochemicalSolubility (LogS)Higher solubility can be favorable for certain biological activities. nih.gov
ElectronicPolarizabilityIncreased polarizability often correlates positively with biological activity. nih.gov
Quantum-ChemicalDipole MomentReflects the electron density distribution and can influence interactions with biological targets. nih.gov

Molecular Docking and In Silico Interaction Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hu.edu.jo In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netjddtonline.info

The process of molecular docking involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm samples a large number of possible conformations of the ligand within the binding site of the protein.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The pose with the best score is then analyzed to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For iridoid glycosides, molecular docking studies have been used to investigate their interactions with various enzymes. For example, in a study of iridoids from Citharexylum spinosum, the most active compound, Caudatoside E, was docked with the protein crystal structures of tyrosinase (PDB: 2Y9X) and acetylcholinesterase (PDB: 4B0P) to elucidate its inhibitory mechanism. researchgate.net These studies can reveal key amino acid residues in the active site of the enzyme that are crucial for binding. This information is invaluable for the rational design of more potent and selective inhibitors.

Theoretical Chemistry and Computational Prediction of Properties and Reactivity

Theoretical chemistry and computational methods provide powerful tools for predicting the physicochemical properties and reactivity of molecules like this compound without the need for laboratory experiments. nih.govtdl.org Density Functional Theory (DFT) is a commonly used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net

Key properties that can be predicted include:

Molecular Geometry: DFT calculations can determine the optimized 3D structure of this compound, including bond lengths and angles. researchgate.net

Electronic Properties: The distribution of electrons in the molecule can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions. researchgate.net This is useful for predicting how the molecule will interact with other molecules. researchgate.net

Reactivity Descriptors: Global reactivity descriptors such as HOMO-LUMO energy gap, ionization potential, and electron affinity can be calculated to predict the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net Local reactivity descriptors can identify the most likely sites for electrophilic and nucleophilic attack. researchgate.net

ADMET Properties: Computational models can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov This is crucial in the early stages of drug development to assess the compound's potential as a drug candidate.

Table 2: Computationally Predicted Properties and Their Significance.
PropertySignificance
Optimized Molecular GeometryProvides the most stable 3D conformation of the molecule. nih.gov
Molecular Electrostatic Potential (MEP)Indicates regions of positive and negative electrostatic potential, predicting interaction sites. researchgate.net
HOMO-LUMO Energy GapA smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net
ADMET ProfilePredicts the pharmacokinetic and toxicological properties of the compound. dovepress.com

Pharmacophore Modeling and Ligand-Based Drug Design Principles

A pharmacophore is an abstract description of the steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and trigger a biological response. dovepress.comnih.gov Pharmacophore modeling is a key component of ligand-based drug design, where the model is derived from a set of known active molecules, especially when the 3D structure of the target is unknown. frontiersin.org

The process of pharmacophore modeling involves:

Identifying a set of active ligands: A group of molecules with known activity against a particular target is selected.

Conformational analysis: The possible 3D conformations of these molecules are generated.

Feature identification: Common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups, are identified.

Model generation and validation: A 3D arrangement of these features is proposed as the pharmacophore model. The model is then validated by its ability to distinguish between active and inactive compounds. mdpi.com

Once a pharmacophore model for a class of compounds like iridoids is developed, it can be used as a 3D query to search large chemical databases for new molecules that match the pharmacophore and are therefore likely to be active. nih.gov This approach, known as virtual screening, is a cost-effective way to identify novel hit compounds. dovepress.com Furthermore, pharmacophore models can guide the optimization of existing leads by suggesting chemical modifications that would better fit the pharmacophore and enhance biological activity. mdpi.com

Ecological Roles and Evolutionary Implications

Role of Dehydromethoxygaertneroside in Plant-Environment Interactions

Plants have evolved to produce a vast array of chemical compounds that mediate their relationship with the surrounding environment. numberanalytics.com this compound, as an iridoid, is part of the chemical interface between the plant and its ecosystem. Iridoids are well-documented as defensive compounds, and their presence in plant tissues, such as fruits and roots, suggests a protective function. mdpi.comtandfonline.com

Contribution to Plant Defense Mechanisms against Herbivores and Pathogens

Plants employ a multi-layered defense system against herbivores and pathogens, which includes physical barriers and a sophisticated chemical arsenal. gau.edu.bdnih.gov this compound contributes to this chemical defense. Iridoids are known for their bitter taste, which can act as a feeding deterrent to a wide range of generalist herbivores. tandfonline.com

The contribution of this iridoid to plant defense can be understood within the broader framework of plant chemical ecology:

Direct Defense : As a toxin or antifeedant, this compound can directly harm or deter organisms that attempt to consume the plant tissue. nih.gov The mechanism often involves inhibiting digestion or acting as a neurotoxin to insects. nih.govmdpi.com The production of such compounds is a primary strategy for reducing the damage caused by herbivory. nih.gov

Indirect Defense : While not directly documented for this compound, some plant secondary metabolites can attract natural enemies of herbivores, such as parasitic wasps or predators. nih.gov

Antimicrobial Properties : Iridoids as a class have demonstrated antibacterial and antifungal activities. mdpi.comtandfonline.com This suggests that this compound may play a role in protecting the plant, particularly vulnerable parts like fruits and roots, from pathogenic microorganisms present in the soil and air. acs.orgmdpi.com

The following interactive table summarizes the potential roles of this compound within the plant's defense system, based on the known functions of iridoids.

Defense MechanismTypePotential Role of this compoundTarget Organism
AntifeedantDirectImparts a bitter taste to tissues, deterring consumption.Herbivores
ToxinDirectMay have toxic effects on insects, reducing their survival or fecundity.Herbivores
AntimicrobialDirectInhibits the growth of fungi and bacteria on plant surfaces or within tissues.Pathogens

Intraspecific Variation of this compound and its Ecological Impact

Intraspecific variation refers to the differences in traits among individuals of the same species. nih.gov In plants, this variation extends to the profile of secondary metabolites, which can be heavily influenced by local environmental conditions and genetic factors. researchgate.netfrontiersin.org While specific research on the intraspecific variation of this compound is not extensively documented, the principles of chemical ecology allow for well-founded inferences.

The ecological impacts of such variation include:

Shaping Herbivore Populations : Areas with plants producing high levels of the compound may support lower densities of generalist herbivores.

Facilitating Speciation : Over long evolutionary timescales, distinct chemical profiles in isolated plant populations can contribute to reproductive isolation and the formation of new species.

Adaptation to Climate : Environmental factors like temperature and precipitation can influence the production of secondary metabolites, meaning that populations in different climates may have different chemical phenotypes. frontiersin.org

The table below provides a hypothetical illustration of how this compound concentration might vary between two populations of a Morinda species facing different ecological pressures.

Population LocationDominant Ecological PressurePredicted this compound LevelEcological Consequence
Forest Understory (Low Light, High Pathogen Load)High pressure from fungal pathogensHighEnhanced resistance to fungal decay.
Open Savannah (High Light, High Herbivore Load)High pressure from grazing mammalsHighReduced tissue loss due to herbivory.
Isolated Island (Low Herbivore/Pathogen Load)Low biotic pressureLowEnergy reallocated to growth and reproduction.

Evolutionary Adaptations and Biogeographical Distribution

The ability to synthesize this compound is an evolutionary adaptation that has likely contributed to the success of the Morinda genus. The evolution of novel chemical defenses is a key driver of diversification in plants. britannica.com By deterring enemies, these compounds allow plants to colonize new environments and occupy ecological niches that might otherwise be unavailable. britannica.com

The biogeographical distribution of this compound is intrinsically linked to the distribution of the Morinda genus, which is found across tropical regions, particularly Southeast Asia and the Pacific Islands. tandfonline.com The evolutionary history of genera in the Rubiaceae family often involves long-distance dispersal events. researchgate.net The chemical defenses of these plants, including their iridoid content, would have been critical for successful establishment after colonizing new islands or landmasses, where they would have encountered novel herbivores and pathogens. britannica.comresearchgate.net

Therefore, the presence of this compound in Morinda species is not an isolated trait but part of a suite of adaptations. It reflects a long evolutionary history of interaction with antagonists and is a component of the chemical toolkit that has enabled these plants to thrive in diverse and often challenging ecosystems across a wide geographical range. mariomairal.comnih.gov

Q & A

Q. What are the primary methods for isolating Dehydromethoxygaertneroside from plant sources, and how are purity levels validated?

  • Methodology : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) and preparative HPLC. Purity validation employs HPLC-DAD or LC-MS, with NMR (¹H, ¹³C) confirming structural integrity .
  • Key Considerations : Co-eluting compounds (e.g., other iridoids like deacetylasperuloside) require gradient elution optimization to avoid interference.

Q. How is the chemical structure of this compound characterized, and what spectral data are critical for confirmation?

  • Methodology : Structural elucidation relies on tandem spectroscopic techniques:
  • NMR : ¹H and ¹³C NMR identify functional groups (e.g., methoxy groups at δ 3.2–3.5 ppm) and glycosidic linkages.
  • HR-MS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+ or [M−H]− ions).
  • X-ray crystallography (if crystalline) provides absolute stereochemistry .

Q. What analytical techniques are most reliable for quantifying this compound in complex plant matrices?

  • Methodology :
  • Quantitative HPLC-UV/LC-MS : Calibration curves using authenticated standards.
  • Validation Parameters : Include LOD (Limit of Detection), LOQ (Limit of Quantification), and recovery rates (85–115%) to ensure reproducibility .
    • Challenges : Matrix effects in crude extracts may necessitate solid-phase extraction (SPE) for cleanup.

Advanced Research Questions

Q. What experimental models are used to investigate the pharmacological mechanisms of this compound, and how are confounding variables controlled?

  • Methodology :
  • In vitro : Cell-based assays (e.g., anti-inflammatory activity in RAW 264.7 macrophages) with controls for cytotoxicity (MTT assay).
  • In vivo : Rodent models for bioavailability studies; pharmacokinetic parameters (e.g., Cmax, AUC) are measured via LC-MS/MS.
  • Variable Control : Standardized dosing, vehicle controls, and randomization to mitigate bias .

Q. How do researchers resolve discrepancies in reported bioactivity data for this compound across studies?

  • Methodology :
  • Meta-analysis : Compare extraction protocols (e.g., solvent polarity, temperature) and biological assay conditions (e.g., cell line viability thresholds).
  • Reproducibility Checks : Independent validation in multiple labs using identical reference materials.
  • Statistical Tools : ANOVA or multivariate regression to identify variables influencing bioactivity .

Q. What strategies are employed in the total synthesis of this compound, and what are the key synthetic challenges?

  • Methodology :
  • Retrosynthetic Analysis : Focus on constructing the iridoid core via cyclization reactions (e.g., Michael addition or Diels-Alder).
  • Glycosylation : Stereoselective attachment of sugar moieties using Schmidt or Koenigs-Knorr methods.
  • Challenges : Protecting group strategies and achieving enantiomeric purity (>98% ee) via chiral catalysts .

Data Management and Interpretation

Q. How should researchers design experiments to evaluate synergistic effects between this compound and co-occurring phytochemicals (e.g., flavonoids)?

  • Methodology :
  • Fractional Inhibitory Concentration (FIC) Index : Test combinatorial effects in checkerboard assays.
  • Omics Integration : Transcriptomics or metabolomics to identify pathways modulated by synergism .

Q. What computational tools are utilized to predict the molecular targets of this compound?

  • Methodology :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding affinities with proteins (e.g., COX-2 or NF-κB).
  • QSAR Modeling : Relate structural descriptors (e.g., logP, polar surface area) to activity .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical sourcing and taxonomic validation of plant materials containing this compound?

  • Methodology :
  • Voucher Specimens : Deposit in herbariums (e.g., Kew Gardens) with GPS coordinates.
  • DNA Barcoding : Use ITS or rbcL sequences to confirm species identity .

Q. What criteria define rigorous reporting of this compound research to enhance reproducibility?

  • Guidelines :
  • MIAME/MINSEVE Standards : Detail extraction protocols, instrument parameters, and raw data repositories.
  • Error Reporting : Include standard deviations, p-values, and effect sizes in bioactivity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.